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Introduction
IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal

Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological

conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by

Mission Therapeutics in collaboration with researchers at Imperial College London, IMP-1710
serves as both a therapeutic lead compound and a powerful chemical probe for studying

UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the

mechanism of action of IMP-1710, supported by quantitative data, detailed experimental

protocols, and illustrative diagrams.

Core Mechanism of Action
IMP-1710 functions as a covalent inhibitor, selectively targeting the active site of the UCHL1

enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with

the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification

effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]

The molecule was designed based on a cyanamide-containing scaffold, which was identified

through a high-throughput screening campaign.[1] A key structural feature of IMP-1710 is the

inclusion of an alkyne moiety.[3][5] This functional group does not directly participate in the

inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed
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azide-alkyne cycloaddition (CuAAC).[3][5] This allows for the attachment of reporter molecules,

such as fluorophores or biotin tags, to IMP-1710 after it has bound to UCHL1.[5][6] This feature

makes IMP-1710 an invaluable tool for activity-based protein profiling (ABPP) to identify and

quantify UCHL1 in complex biological samples like cell lysates.[6][7]
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Caption: Mechanism of IMP-1710 action on UCHL1 and its cellular consequences.

Quantitative Data Summary
The potency and selectivity of IMP-1710 have been characterized through various biochemical

and cellular assays. The following table summarizes the key quantitative data.

Parameter Value Assay Type
Cell
Line/System

Reference

UCHL1 IC50
38 nM (95% CI:

32-45 nM)

Fluorescence

Polarization (FP)

Assay (Ub-Lys-

TAMRA)

Biochemical [6][7]

UCHL1 IC50
90 nM (95% CI:

79-100 nM)

Fluorescence

Polarization (FP)

Assay (Ub-Lys-

TAMRA)

Biochemical

(Parent

Compound)

[1][7]

TGF-β1-induced

FMT IC50
740 nM

High Content

Imaging (αSMA

expression)

Primary human

lung fibroblasts

from IPF donors

[5][6]

Selectivity
>1000-fold vs.

(R)-enantiomer

Fluorescence

Polarization (FP)

Assay

Biochemical [1][7]

Selectivity

High selectivity

over a panel of

20 other

deubiquitinating

enzymes at 1

µM.

FP and FI

assays (Ub-Lys-

TAMRA and Ub-

Rho110)

Biochemical [5][8]

Experimental Protocols
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Fluorescence Polarization (FP) Assay for UCHL1
Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of IMP-1710
against UCHL1.

Methodology:

Reagents and Materials:

Recombinant human UCHL1 enzyme.

Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).

IMP-1710 and control compounds serially diluted in DMSO.

384-well, low-volume, black, round-bottom plates.

Plate reader capable of measuring fluorescence polarization.

Procedure:

A solution of UCHL1 is prepared in the assay buffer.

IMP-1710 or control compounds are pre-incubated with the UCHL1 enzyme solution for a

defined period (e.g., 30 minutes) at room temperature to allow for covalent bond

formation.[1][7]

The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.

The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow

the enzymatic reaction to reach a steady state.

Fluorescence polarization is measured using a plate reader with appropriate excitation

and emission filters for TAMRA.
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Data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are

calculated by fitting the data to a four-parameter logistic equation.

Cell-Based UCHL1 Target Engagement Assay
This assay confirms that IMP-1710 can engage with its target, UCHL1, within a cellular context.

Methodology:

Reagents and Materials:

HEK293T cells.

IMP-1710, inactive enantiomer (IMP-1711), and parent compound.

HA-Ub-VME, an activity-based probe that labels active DUBs.

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

SDS-PAGE gels and Western blotting apparatus.

Primary antibodies against HA-tag and UCHL1.

HRP-conjugated secondary antibodies.

Chemiluminescence substrate.

Procedure:

HEK293T cells are cultured to approximately 80% confluency.

Cells are treated with varying concentrations of IMP-1710, the inactive control IMP-1711,

or the parent compound for 1 hour.[7]

Following treatment, cells are lysed.

The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1

that has not been inhibited by the test compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15623905?utm_src=pdf-body
https://www.benchchem.com/product/b15623905?utm_src=pdf-body
https://www.benchchem.com/product/b15623905?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jacs.0c04527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VME-

labeled UCHL1.

An anti-UCHL1 antibody is used as a loading control.

A dose-dependent decrease in the HA-Ub-VME signal indicates successful target

engagement by IMP-1710.[7]

Quantitative Chemical Proteomics for Selectivity
Profiling
This method is employed to assess the selectivity of IMP-1710 across the entire proteome.
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Caption: Experimental workflow for quantitative chemical proteomics with IMP-1710.

Methodology:

Cell Treatment and Lysis:

HEK293 cells are treated with various concentrations of IMP-1710 (e.g., 2, 20, 200 nM) or

a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).[7]

After treatment, the cells are harvested and lysed.

Click Chemistry and Enrichment:

The alkyne group on the IMP-1710 that is covalently bound to proteins is ligated to an

azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
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reaction.[7]

The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.

Protein Digestion and Labeling:

The enriched proteins are digested on-bead using a sequence of proteases, such as LysC

followed by trypsin.[7]

The resulting peptides are labeled with tandem mass tags (TMT) to enable relative

quantification between the different treatment conditions.

Mass Spectrometry and Data Analysis:

The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass

spectrometry (nanoLC-MS/MS).[7]

The mass spectrometry data is then processed to identify and quantify the proteins that

were covalently modified by IMP-1710. This allows for the assessment of off-target

interactions and confirms the high selectivity for UCHL1. At higher concentrations, some

marginal enrichment of UCHL3 may be observed.[8]

Therapeutic Potential in Idiopathic Pulmonary
Fibrosis (IPF)
IMP-1710 has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic

Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the

progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF-β1). This transition

is characterized by an increase in the expression of alpha-smooth muscle actin (αSMA).[7]

In primary lung fibroblasts isolated from patients with IPF, IMP-1710 was shown to inhibit the

TGF-β1-induced fibroblast-to-myofibroblast transition, with an IC50 of 740 nM.[5][6] This effect

was observed through a reduction in αSMA expression, as measured by high content imaging.

[7] This finding suggests that the inhibition of UCHL1 by IMP-1710 could be a viable

therapeutic strategy for fibrotic diseases.[1][2]

Conclusion
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IMP-1710 is a well-characterized and highly selective covalent inhibitor of UCHL1. Its

mechanism of action is understood in detail, and its utility as both a potential therapeutic agent

and a chemical probe is well-documented. The quantitative data and experimental protocols

provided in this guide offer a solid foundation for researchers and drug development

professionals working with IMP-1710 or targeting the UCHL1 enzyme. The dual functionality of

IMP-1710, combining potent inhibition with the capabilities of an activity-based probe, makes it

a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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